N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzoyl-substituted oxazolidinone core at the N1 position and a 2-morpholinoethyl group at the N2 position. The 4-chlorobenzoyl group may enhance lipophilicity and target binding, while the morpholinoethyl moiety could improve solubility and pharmacokinetic properties compared to simpler alkylamines.
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEWKKERYSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:
- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
- Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.
The primary mechanism of action of this compound involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .
Biological Activity
Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with varied substituents | Broad-spectrum antibiotic |
| Tedizolid | Similar core with additional modifications | Effective against resistant bacteria |
| This compound | Contains a chlorobenzoyl and morpholino group | Potential antibacterial properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
- Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
- In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps:
- Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
- Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.
Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Oxalamide Derivatives
Oxalamide derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of the target compound with structurally similar analogs from the literature.
Structural Features and Substituent Effects
The target compound’s distinct features include:
- N1 Substituent: A 3-(4-chlorobenzoyl)oxazolidin-2-ylmethyl group. The oxazolidinone ring is a five-membered heterocycle known for conformational rigidity and antimicrobial activity.
- N2 Substituent: A 2-morpholinoethyl group, introducing a polar, cyclic amine that enhances solubility.
Comparisons with analogs: 1. Antiviral Oxalamides (): - Compound 13: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. - Replaces oxazolidinone with acetylpiperidine and thiazole rings. - Higher molecular weight (479.12 vs. ~450 estimated for the target) but lower yield (36%) . - Compound 15: N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. - Uses a pyrrolidine-thiazole hybrid core. The 4-chlorophenyl group mirrors the target’s 4-chlorobenzoyl but lacks the oxazolidinone’s rigidity. Shows 53% yield and 95% purity .
- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
- Features aromatic methoxy and pyridine groups. Lacks heterocyclic cores but shares the oxalamide backbone. Notably, S336 and analog S5456 () showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent off-target effects .
- Compound 20 (N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) :
- Substitutes N1 with 3-chlorophenyl and N2 with 4-methoxyphenethyl. Demonstrates how aryl substituents (e.g., chloro vs. methoxy) modulate activity. Yield: 33% .
Adamantyl-Based Oxalamides () :
- Compound 10 (N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide) :
- Incorporates a bulky adamantyl group and 4-chlorobenzyloxy. Highlights the role of steric hindrance and halogenation in stability and binding .
Tabulated Comparison of Key Oxalamide Derivatives
Q & A
Q. Methodology :
- Synthesize analogs via parallel synthesis .
- Compare IC₅₀ values across ≥3 cell lines to confirm trends .
How can contradictions in biological data be resolved?
Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 µM in HeLa vs. 15.3 µM in HEK293):
- Hypothesis : Off-target effects in non-cancerous cells.
- Validation Steps :
- Proteome Profiling (Kinobeads): Identify off-target kinases .
- Transcriptomics : Compare gene expression changes in sensitive vs. resistant cells .
- Dose-Response in 3D Spheroids : Assess tumor microenvironment effects .
What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Metabolite Identification : Use liver microsomes + LC-MS/MS to detect oxidative metabolites .
- Formulation Optimization :
How can computational modeling guide further optimization?
Q. Approaches :
- QSAR Models : Corrogate logP, polar surface area, and IC₅₀ values from analogs .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .
- ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity .
Validation : Synthesize top-ranked virtual hits and test in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
